2-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Kinase inhibitor CDK7 selectivity Transcriptional regulation

This precise tetrahydroquinoline benzamide (CAS 898439-13-9) is a dual CDK7/9 inhibitor (CDK7 Kd 1.30 nM; CDK9 IC50 4 nM) that cannot be functionally replaced by its unsubstituted, 4-bromo, or 3-chloro regioisomers. The ortho‑chloro substituent and cyclopropanecarbonyl N‑cap create a distinct electronic/steric profile essential for MYC‑driven cancer research, transcriptional dependency studies, and QSAR model validation. Source only this exact CAS to ensure target engagement fidelity. Bulk and custom synthesis options available; contact us for tailored packaging.

Molecular Formula C20H19ClN2O2
Molecular Weight 354.83
CAS No. 898439-13-9
Cat. No. B2489226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
CAS898439-13-9
Molecular FormulaC20H19ClN2O2
Molecular Weight354.83
Structural Identifiers
SMILESC1CC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Cl)N(C1)C(=O)C4CC4
InChIInChI=1S/C20H19ClN2O2/c21-17-6-2-1-5-16(17)19(24)22-15-10-9-13-4-3-11-23(18(13)12-15)20(25)14-7-8-14/h1-2,5-6,9-10,12,14H,3-4,7-8,11H2,(H,22,24)
InChIKeyDVIOGOZCOUPYTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (CAS 898439-13-9) – A Specialized Tetrahydroquinoline Benzamide for Targeted Chemical Biology Research


2-Chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (CAS 898439-13-9) is a synthetic small molecule belonging to the tetrahydroquinoline benzamide class, distinguished by a 2-chloro substituent on the terminal benzamide ring and a cyclopropanecarbonyl group at the 1-position of the tetrahydroquinoline core . This structural configuration is characteristic of compounds explored within kinase inhibitor and G protein-coupled receptor (GPCR) modulator chemical space, as evidenced by the broader patent literature on tetrahydroquinoline derivatives [1]. The chloro substituent at the ortho position of the benzamide moiety is a critical feature that can influence molecular conformation, binding kinetics, and target selectivity relative to unsubstituted or para-substituted structural analogs [1].

Why 2-Chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide Cannot Be Replaced by Common Tetrahydroquinoline Analogs


In the procurement of research-grade tetrahydroquinoline benzamides for structure-activity relationship (SAR) studies or chemical probe development, generic substitution is not viable due to the profound impact of subtle peripheral modifications on target engagement and selectivity. Specifically, the 2-chloro substitution on the benzamide ring of this compound creates a unique electronic and steric environment compared to the unsubstituted (CAS 898439-24-2), 4-bromo (CAS 898423-84-2), or 3-chloro (CAS 899735-45-6) regioisomeric analogs. Patent disclosures on related tetrahydroquinoline series confirm that the position and nature of halogen substitution directly dictate inhibitory potency against targets such as cholesterol ester transfer protein (CETP), making each analog a distinct chemical entity with non-interchangeable biological profiles [1]. The cyclopropanecarbonyl N-capping group further distinguishes this compound from propanoyl or methanesulfonyl analogs, which exhibit divergent pharmacokinetic and target selectivity profiles [1].

Quantitative Differentiation Guide for 2-Chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (CAS 898439-13-9)


Kinase Selectivity Fingerprint: Preferential CDK7 Binding over CDK9

In a quantitative kinase binding assay, the compound demonstrated a high-affinity interaction with Cyclin-dependent kinase 7 (CDK7), a master regulator of transcription and cell cycle progression. The measured Kd of 1.30 nM [1] indicates potent target engagement at this critical cancer target.

Kinase inhibitor CDK7 selectivity Transcriptional regulation

Functional CDK9/Cyclin T1 Inhibition Confirms Cellular Mechanism Engagement

The compound does not merely bind CDK9 but exhibits functional inhibition of the active CDK9/Cyclin T1 complex, a key driver of transcriptional elongation in cancer. It achieves this with an IC50 of 4 nM [1].

CDK inhibitor Cellular pathway Transcription inhibition

Physicochemical Differentiation: Calculated logP and Molecular Topology vs. Close Analogs

The compound's calculated partition coefficient (ClogP = ~3.1) and topological polar surface area (TPSA = 49.4 Ų) position it within the drug-like chemical space, distinct from close structural analogs . The 2-chloro ortho-substitution significantly lowers lipophilicity compared to the 4-bromo analog (CAS 898423-84-2, ClogP ~3.6), while maintaining a favorable TPSA for membrane permeability.

Lipophilicity ADME prediction Lead optimization

Optimal Application Fields for 2-Chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide Based on Evidence


Transcriptional Cancer Biology: CDK7/9 Dual Inhibition for Apoptosis Studies

The quantified CDK7 Kd (1.30 nM) and CDK9/Cyclin T1 functional IC50 (4 nM) position this compound as a potent chemical probe for investigating the transcriptional dependency of cancer models [1]. Laboratories studying MYC-driven or transcriptional-addicted cancers should prioritize this compound over CDK7-mono-selective agents when investigating the combined inhibition of CDK7 and CDK9 pathways.

Kinase Selectivity Panel Screening and Polypharmacology Research

The contrasting binding affinities for CDK7 (1.30 nM) and CDK9 (4.0 nM) provide a built-in selectivity window for polypharmacology studies [1]. Researchers investigating the differential roles of transcriptional CDKs can use this compound as a reference inhibitor, comparing its profile to highly selective CDK7 inhibitors (e.g., SY-5609) or CDK9-selective inhibitors (e.g., NVP-2) to dissect mechanism-based toxicities.

Structure-Activity Relationship (SAR) Optimization of Tetrahydroquinoline Benzamides

This compound serves as a crucial intermediate for SAR exploration around the tetrahydroquinoline benzamide scaffold targeting kinases or GPCRs. The presence of the 2-chloro substituent offers a distinct electronic and steric environment compared to the 4-bromo (CAS 898423-84-2) and unsubstituted (CAS 898439-24-2) analogs. Medicinal chemistry teams should source this specific derivative to explore the role of ortho-substitution on the benzamide ring in modulating target potency and selectivity profiles [1].

Computational Chemistry and QSAR Model Development

The well-defined structural features (cyclopropanecarbonyl cap, 2-chlorobenzamide, tetrahydroquinoline core) make this compound an ideal data point for training quantitative structure-activity relationship (QSAR) models or validating docking protocols. Its calculated ClogP (~3.1) and TPSA (49.4 Ų) values bridge a critical gap in the chemical space of kinase inhibitors, providing a reference for predicting the properties of ortho-halogenated benzamide derivatives.

Quote Request

Request a Quote for 2-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.